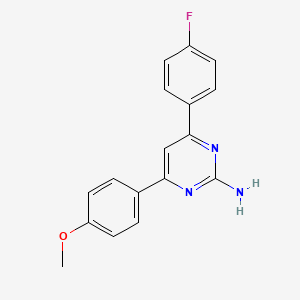![molecular formula C14H20SiZr B6291600 Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium CAS No. 131761-40-5](/img/structure/B6291600.png)
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium (DMDMZ) is an organometallic compound composed of two methylcyclopentadienyl ligands, two dimethylsilyl ligands, and a zirconium atom. It is a versatile reagent used in organometallic and organic synthesis, and is of particular interest due to its ability to mediate a variety of reactions with a wide range of substrates. In addition, DMDMZ has been studied for its potential applications in biochemistry, medicine, and materials science.
Applications De Recherche Scientifique
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium has been studied for its potential applications in biochemistry, medicine, and materials science. In biochemistry, it has been used as a catalyst for the synthesis of nucleoside analogues, which are used in the treatment of viral infections. In medicine, it has been studied for its potential in the synthesis of drugs and pharmaceuticals. In materials science, it has been used as a catalyst for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is based on its ability to mediate a variety of reactions with a wide range of substrates. It has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium in laboratory experiments has several advantages. It is a versatile reagent that is capable of mediating a variety of reactions with a wide range of substrates. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are also some limitations to its use. For example, the reaction conditions required for the synthesis of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium can be difficult to control, and the product may be contaminated with other compounds.
Orientations Futures
There are several potential future directions for the use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium. For example, it could be used in the synthesis of new drugs and pharmaceuticals, or as a catalyst for the synthesis of polymers and other materials. In addition, it could be studied for its potential applications in biochemistry and medicine. Finally, further research could be conducted to improve the synthesis of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is typically synthesized through a two-step process. The first step involves the reaction of a zirconocene dichloride complex with dimethylsilyl chloride in the presence of a base such as triethylamine. The second step involves the addition of methylcyclopentadiene to the reaction mixture. The resulting product is a dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium complex.
Propriétés
IUPAC Name |
carbanide;di(cyclopenta-2,4-dien-1-yl)-dimethylsilane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Si.2CH3.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHPFDYAYTPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC=C1)[C-]2C=CC=C2.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)





